(Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
CAS No.: 868148-24-7
Cat. No.: VC4362920
Molecular Formula: C17H13N3O2S2
Molecular Weight: 355.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868148-24-7 |
|---|---|
| Molecular Formula | C17H13N3O2S2 |
| Molecular Weight | 355.43 |
| IUPAC Name | N-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13N3O2S2/c1-11(21)19-12-5-7-14(8-6-12)20-16(22)15(24-17(20)23)10-13-4-2-3-9-18-13/h2-10H,1H3,(H,19,21)/b15-10- |
| Standard InChI Key | XQTZPHCERADDJP-GDNBJRDFSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Introduction
Chemical Structure and Nomenclature
The compound (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide (CAS 868148-24-7) is a thioxothiazolidine derivative with a complex heterocyclic framework. Its molecular formula is C₁₇H₁₃N₃O₂S₂, and its molecular weight is 355.43 g/mol. The structure comprises a thiazolidine ring (5-membered, sulfur-nitrogen heterocycle), a pyridin-2-ylmethylene group, and an acetamide moiety attached to a phenyl ring. The stereochemistry at the thiazolidine ring’s double bond is specified as Z (cis) configuration.
Key structural features:
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Thioxothiazolidine core: Contains a sulfur atom at position 2 and a ketone at position 4.
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Pyridin-2-ylmethylene substituent: A conjugated system extending from the thiazolidine ring.
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Acetamide-phenyl group: Enhances solubility and potential hydrogen-bonding interactions.
| Parameter | Typical Value | Source |
|---|---|---|
| Solvent | Ethanol, DMF | |
| Temperature | Reflux (80–100°C) | |
| Reaction Time | 6–12 hours | |
| Catalyst | Piperidine, Acetic Acid |
Biological Activities
This compound exhibits diverse biological activities, primarily due to its thioxothiazolidine core and substituents.
Urease Inhibition
Thioxothiazolidine-acetamides are potent urease inhibitors. A related study demonstrated IC₅₀ values in the 1.47–9.274 µM range, surpassing hydroxyurea (IC₅₀ = 100 µM) . The mechanism involves chelation of nickel ions in the urease active site, disrupting enzymatic activity .
Anticancer Properties
Derivatives with similar structures show antiproliferative effects against cancer cell lines (e.g., A549, PC-3, HepG2). For example, a benzylidene-thioxothiazolidine acetamide inhibited A549 cell migration at 7.0–20.3 µM . The proposed mechanism includes microtubule stabilization, mimicking Taxol’s interaction with tubulin .
Antimicrobial Activity
While direct data for this compound is unavailable, thioxothiazolidines often inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis.
Mechanistic Insights
Molecular Docking Studies
In silico modeling reveals that thioxothiazolidine-acetamides interact with:
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Urease: Hydrogen bonds with the amide group and hydrophobic contacts with the thiazolidine ring .
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Tubulin: Binding to Arg 369 in β-tubulin, critical for microtubule stability .
Structure-Binding Relationships
| Feature | Role in Binding | Example Substituent |
|---|---|---|
| Thioxo group (S) | Chelation of metal ions | – |
| Pyridine ring | π-π stacking interactions | Pyridin-2-yl |
| Acetamide group | Hydrogen bonding | –NH–CO– |
Structure-Activity Relationships (SAR)
Modifications to the thiazolidine core and substituents significantly impact activity:
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